Antiproliferative Potency Ranking Across a Panel of Human Cancer Cell Lines
In a head‑to‑head comparison of twenty 4‑aryl‑substituted chromene congeners synthesized and tested under identical conditions, the parent compound (designated compound 14) ranked among the seven most potent derivatives across all human cancer cell lines evaluated, alongside compounds 12, 15, 16, 17, 18, and 20 [1]. SAR analysis within this series established that para‑position electron‑withdrawing substituents on the phenyl ring are favored for potency and cancer‑cell selectivity, placing the unsubstituted 4‑phenyl derivative at a critical SAR decision point between electron‑deficient and electron‑rich analogs [1].
| Evidence Dimension | Antiproliferative potency ranking (GI₅₀) across multiple human cancer cell lines |
|---|---|
| Target Compound Data | Compound 14 (2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile): classified as one of the seven most potent compounds among the twenty tested chromenes across all cancer cell lines [1] |
| Comparator Or Baseline | Compounds 12, 15, 16, 17, 18, and 20 (para‑substituted electron‑withdrawing analogs) were also among the most potent; compounds with electron‑donating or non‑para substituents showed reduced activity [1] |
| Quantified Difference | Potency classification: 'most potent' tier (top 7/20) for the target compound vs. lower potency tiers for electron‑donating and ortho/meta‑substituted analogs [1] |
| Conditions | In vitro antiproliferative assay against a panel of human cancer cell lines including MCF‑7 (breast), HCT‑116 (colon), HepG‑2 (liver), and additional lines; MTT or SRB assay; 48‑h exposure [1] |
Why This Matters
Procurement of the unsubstituted 4‑phenyl derivative provides a benchmark scaffold for SAR campaigns, enabling rational diversification toward electron‑withdrawing para‑substituted analogs with enhanced potency while avoiding inactive electron‑donating or sterically hindered congeners.
- [1] Braga, T.C., Silva, M.M., Nascimento, E.O.O., et al. Synthesis, anticancer activities and experimental-theoretical DNA interaction studies of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. European Journal of Medicinal Chemistry Reports, 2022, 4, 100030. View Source
